molecular formula C18H17ClN4O2 B2736380 N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-33-5

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736380
CAS No.: 866896-33-5
M. Wt: 356.81
InChI Key: MHLPQOKZHRYYGH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with a carboxamide linkage. Its structure comprises:

  • 4-position: Carboxamide moiety linked to a 4-chlorophenyl group (enhancing intermolecular interactions and target binding).
  • 5-position: Methyl group (modulating steric and electronic effects on the triazole core).

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPQOKZHRYYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known by its IUPAC name, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18ClN5O2C_{18}H_{18}ClN_5O_2. The compound features a triazole ring, which is known for its ability to interact with biological targets. The synthesis typically involves multiple steps:

  • Formation of 4-chlorophenylacetic acid through chlorination.
  • Preparation of 1-(4-ethoxyphenyl)-1H-tetrazole via the reaction of 4-ethoxyphenylhydrazine with sodium azide.
  • Coupling Reaction using coupling reagents like EDCI and HOBt.

This multi-step synthesis allows for the formation of the desired triazole derivative with high specificity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in critical biochemical pathways. The presence of the triazole moiety allows it to mimic certain biological molecules, facilitating its role as a biochemical probe or inhibitor .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity , particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects . It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a pivotal role in inflammation .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AnticancerInduces apoptosis in cancer cellsModulates survival signaling pathways ,
Anti-inflammatoryReduces inflammationInhibits COX-2 and cytokine production
Enzyme InhibitionAffects specific enzyme activityCompetitive inhibition at active sites,

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table highlights structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound : N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 4-ethoxyphenyl; 4: N-(4-ClPh); 5: Me 372.81 Anticancer (theoretical), enhanced solubility due to ethoxy group
N-(4-ClPh)-5-cyclopropyl-1-(4-MeOPh)-1H-1,2,3-triazole-4-carboxamide 1: 4-MeOPh; 4: N-(4-ClPh); 5: cyclopropyl 396.84* Anticancer (experimental); cyclopropyl enhances metabolic stability
(S)-1-(4-ClPh)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-Me-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 1: 4-ClPh; 4: hydroxyl-containing amide 428.89* Improved polarity but reduced membrane permeability
N-(3-Cl-4-MeOPh)-1-(4-EtOPh)-5-Me-1H-1,2,3-triazole-4-carboxamide 1: 4-EtOPh; 4: N-(3-Cl-4-MeOPh); 5: Me 407.27* Enhanced target selectivity due to dual chloro/methoxy substitution
1-(4-ClPh)-N-(3-F-4-(thieno[3,2-d]pyrimidin-4-yloxy)Ph)-5-CF3-1H-1,2,3-triazole-4-carboxamide 1: 4-ClPh; 4: complex aryl; 5: CF3 ~550* Potent c-Met inhibitor; CF3 group boosts activity against NCI-H522 lung cancer cells
1-[3-(4-ClPh)benzo[c]isoxazol-5-yl]-N-(2-hydroxyethyl)-5-Me-1H-1,2,3-triazole-4-carboxamide 1: benzoisoxazolyl; 4: N-(2-hydroxyethyl) 397.82 High density (1.51 g/cm³); improved aqueous solubility

*Estimated based on molecular formulas.

Research Findings and Implications

  • Antitumor Potential: The target compound’s ethoxy group may confer better pharmacokinetics than methoxy analogs, though its methyl group at position 5 likely renders it less potent than trifluoromethyl derivatives .
  • Structural Insights : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal planar triazole cores with perpendicular aryl groups, influencing packing and stability .

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